2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid
Overview
Description
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid is a fluorinated amino acid derivative It is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methoxybenzaldehyde with trifluoroacetic acid and ammonia, followed by a series of steps including reduction and amination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles like alkyl halides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-amino-3,3,3-trifluoro-2-(2-hydroxyphenyl)propanoic acid.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The methoxyphenyl group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid
- 2-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propanoic acid
- 2-Amino-3,3,3-trifluoro-2-(2-hydroxyphenyl)propanoic acid
Uniqueness
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid is unique due to the specific
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-17-7-5-3-2-4-6(7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRNLANXXYVLHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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